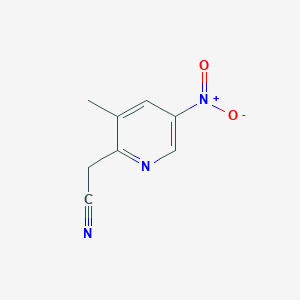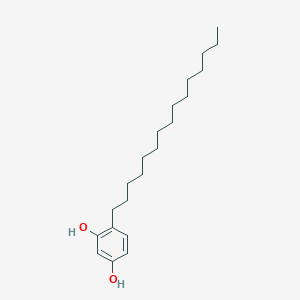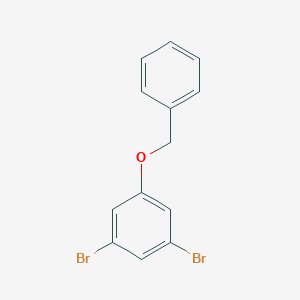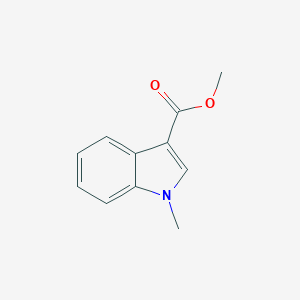
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide
Descripción general
Descripción
The compound (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is a derivative of cyanoacrylamide, which is a class of compounds known for their utility in various chemical syntheses and applications. While the provided papers do not directly discuss (E)-3-(4-Bromophenyl)-2-cyanoacrylamide, they do provide insights into similar compounds that can help infer properties and synthetic methods for the compound .
Synthesis Analysis
The synthesis of related cyanoacrylamide compounds typically involves a solid-state reaction or a one-pot reaction. For instance, (E)-2-cyano-3-(3-hydroxyphenyl)acrylamide was synthesized through a solid-state reaction between 3-hydroxy benzaldehyde and 2-cyanoacetamide . Similarly, derivatives of (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides were synthesized by a one-pot reaction involving 2-cyano-N-(4-ethoxyphenyl)acetamide, substituted isothiocyanates, and methyl iodide . These methods suggest that (E)-3-(4-Bromophenyl)-2-cyanoacrylamide could potentially be synthesized through analogous reactions using 4-bromobenzaldehyde as a starting material.
Molecular Structure Analysis
The molecular structure of cyanoacrylamide derivatives is often confirmed using techniques such as single crystal X-ray diffraction, IR, NMR, mass spectroscopy, and elemental analyses . These compounds typically exhibit strong intermolecular interactions, such as hydrogen bonds, which can influence their crystal packing and stability .
Chemical Reactions Analysis
Cyanoacrylamide derivatives can participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, can undergo nucleophilic addition reactions, while the acrylamide moiety can be involved in Michael addition reactions. Although the specific reactivity of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide is not discussed, it is likely to share similar reactivity patterns with its analogs.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyanoacrylamide derivatives can be deduced from their molecular structure and intermolecular interactions. For example, the thermal properties, such as heat of fusion and entropy of fusion, can be studied using differential scanning calorimetry (DSC) . The presence of strong intermolecular hydrogen bonds can also influence the melting point and solubility of these compounds . The bromine atom in (E)-3-(4-Bromophenyl)-2-cyanoacrylamide would likely add to the molecular weight and could affect its physical properties, such as density and boiling point.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives have been researched for their effectiveness in corrosion inhibition. A study demonstrated that these compounds, particularly acrylamide derivatives like ACR-2 and ACR-3, are potent corrosion inhibitors for copper in nitric acid solutions. The research utilized methods like mass loss, electrochemical impedance spectroscopy, and potentiodynamic polarization to determine the inhibitory effects. These compounds were found to be mixed-type inhibitors, significantly reducing double-layer capacitance and showing high efficiencies in protecting copper surfaces (Abu-Rayyan et al., 2022).
Pharmaceutical Research
In the pharmaceutical sector, (E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives have shown potential. For instance, a study focused on the anticonvulsant properties of enaminone derivatives of these compounds. The research involved X-ray crystallography and theoretical ab initio calculations, establishing the structure of these compounds and their energetically preferred conformations, which are linked to their biological activity (Edafiogho et al., 2003).
Cancer Research
The derivatives of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide have been studied for their role in cancer research. These derivatives were designed and synthesized as new estrogen-related receptor α (ERRα) degraders. Notably, one of the compounds, identified as 6c, demonstrated the capability to degrade ERRα protein significantly at a low concentration, making it a promising tool for further biological investigation of ERRα in cancer research (Peng et al., 2019).
Optoelectronic and Charge Transport Properties
Research into the optoelectronic and charge transport properties of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives has been conducted. This includes studies on linear and nonlinear optical (NLO) properties of chalcone derivatives. These studies utilize UV–vis-NIR, X-ray diffraction, and photoluminescence spectroscopy to explore their potential in semiconductor devices (Shkir et al., 2019).
Material Science
In material science, these compounds have been synthesized and characterized for their structural properties, which are crucial in developing new materials. Studies have focused on their crystal structure, thermal properties, and chemical analysis, making them suitable candidates for various applications in material science (Gupta et al., 2013).
Photovoltaic Applications
There's ongoing research into the use of (E)-3-(4-Bromophenyl)-2-cyanoacrylamide derivatives in photovoltaic applications. This includes the development of conjugated polymers containing these compounds for use in solar cells. The study details the synthesis process and characterizes the materials using spectroscopic methods, highlighting their potential in energy transfer and solar cell efficiency (Duprez et al., 2005).
Propiedades
IUPAC Name |
(E)-3-(4-bromophenyl)-2-cyanoprop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O/c11-9-3-1-7(2-4-9)5-8(6-12)10(13)14/h1-5H,(H2,13,14)/b8-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTTTWTYPKBLSRW-VMPITWQZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/C(=O)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(4-Bromophenyl)-2-cyanoacrylamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-amino-, 1,1-dimethylethyl ester](/img/structure/B173748.png)
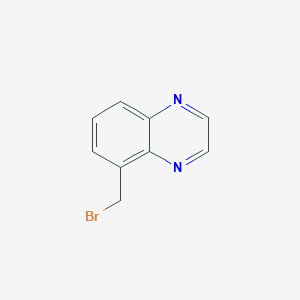
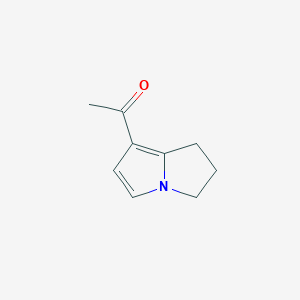
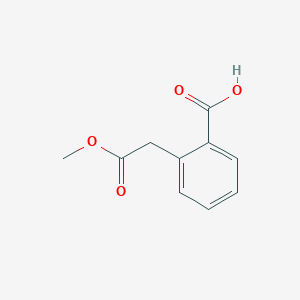
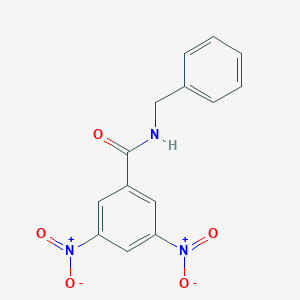
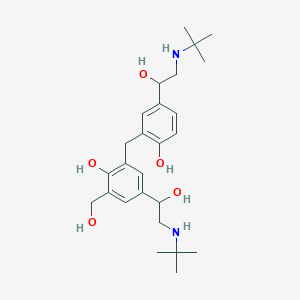
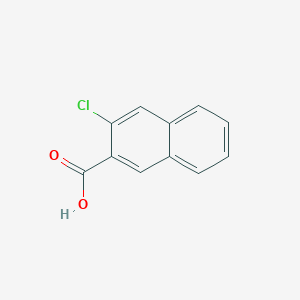
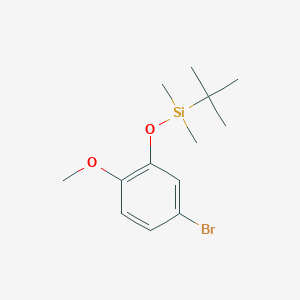
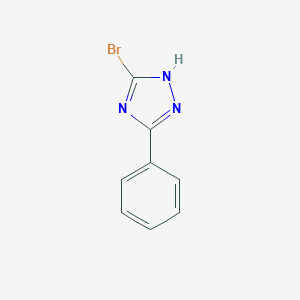
![2,7-Diazaspiro[3.5]nonane](/img/structure/B173780.png)
